

# Comprehensive Application Notes and Protocols for HO-PEG5-CH<sub>2</sub>COOH in PROTAC Synthesis

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**Compound Focus:** HO-Peg5-CH<sub>2</sub>cooh

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## Chemical Introduction and Role in PROTAC Technology

**HO-PEG5-CH<sub>2</sub>COOH** (CAS Number: 52026-48-9) is a **polyethylene glycol (PEG)-based linker** that serves as a critical component in the synthesis of **Proteolysis-Targeting Chimeras (PROTACs)** [1]. This bifunctional molecule features a terminal hydroxyl group (-OH) and a carboxylic acid group (-COOH), separated by a pentafunctional polyethylene glycol spacer (PEG5), making it highly valuable for constructing heterobifunctional degraders.

PROTACs are revolutionary bifunctional molecules that recruit target proteins to E3 ubiquitin ligases, leading to their ubiquitination and subsequent degradation by the proteasome [2]. The linker is a crucial component that connects the **protein-of-interest (POI) ligand** to the **E3 ubiquitin ligase-recruiting moiety** [3]. The **HO-PEG5-CH<sub>2</sub>COOH** linker is particularly advantageous due to the **hydrophilic and flexible nature** of its PEG spacer, which can improve aqueous solubility and help establish proper spatial orientation between the POI and the E3 ligase for productive ternary complex formation [3].

## Chemical Properties and Commercial Availability

**HO-PEG5-CH2COOH** is characterized by its well-defined molecular structure and properties suitable for chemical conjugation.

Table 1: Chemical and Physical Properties of **HO-PEG5-CH2COOH**

Property	Specification
CAS Number	52026-48-9 [4]
Molecular Formula	C~12~H~24~O~8~ [4]
Molecular Weight	296.31 g/mol [4]
Density	1.182±0.06 g/cm <sup>3</sup> (Predicted) [4]
Boiling Point	444.5±40.0 °C (Predicted) [4]
pKa	3.39±0.10 (Predicted) [4]
Storage Conditions	Store at 0-8°C [4]

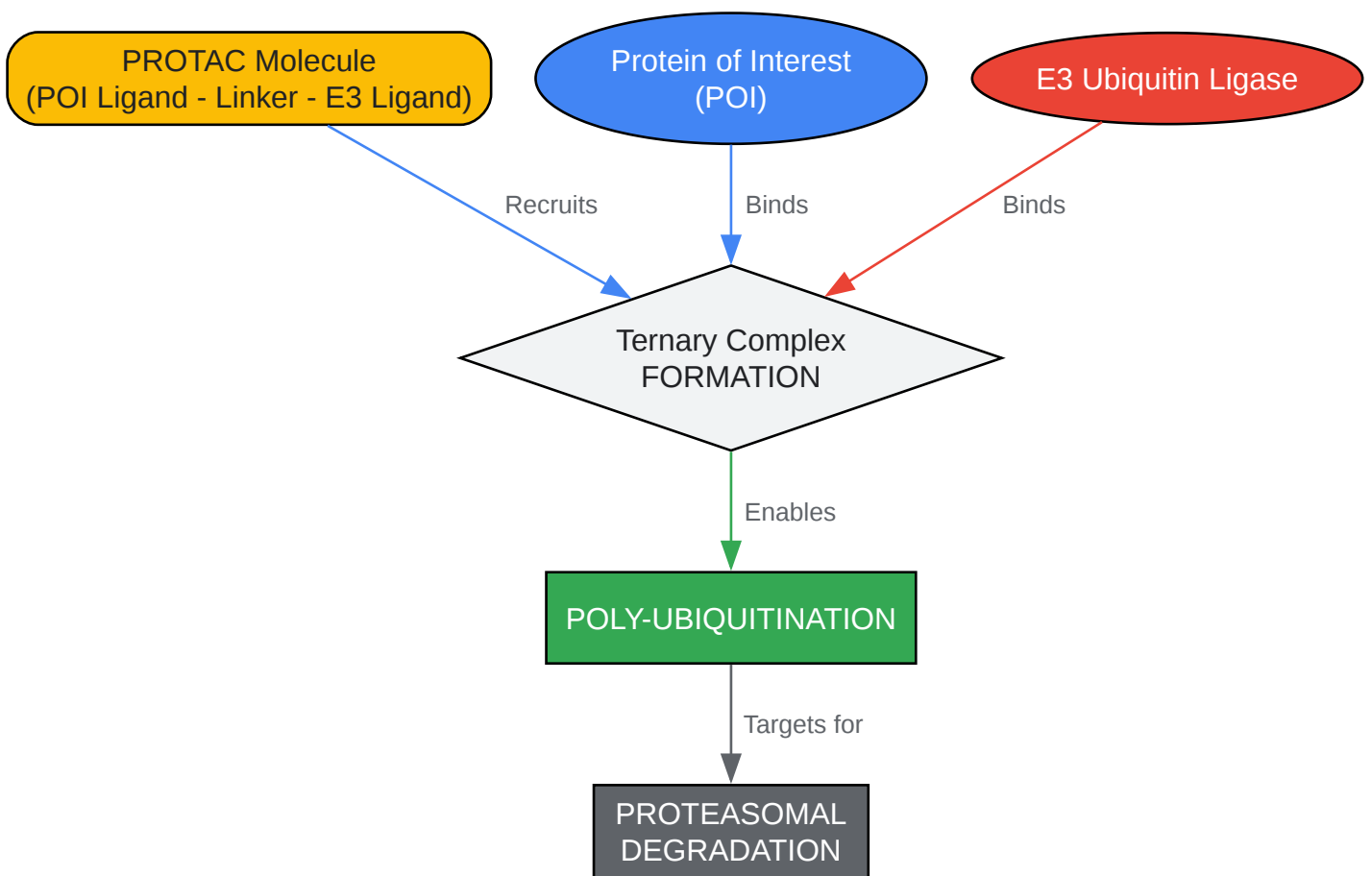
Table 2: Selected Commercial Suppliers of **HO-PEG5-CH2COOH**

Supplier	Catalog Number	Purity	Pack Size	Price (USD)
Activate Scientific	AS104050	95+%	250 mg	\$350 [4]
Activate Scientific	AS104050	95+%	1 g	\$673 [4]
purepeg	433805	min. 97%	1 g	\$300 [4]
Acrotein	B-0936	95%	0.5 g	\$366.66 [4]

## PROTAC Technology Overview and Clinical Context

PROTAC technology has emerged as a promising therapeutic modality with several candidates in clinical trials. As of 2025, over 40 PROTAC drug candidates are being evaluated, targeting proteins such as the androgen receptor (AR), estrogen receptor (ER), and Bruton's tyrosine kinase (BTK) for conditions including hematological malignancies, solid tumors, and autoimmune disorders [5]. The first oral PROTAC molecule, **Vepdegestrant (ARV-471)**, has advanced to Phase III clinical trials for ER+/HER2- breast cancer [5].

The mechanism of PROTACs is **catalytic and event-driven**, meaning a single PROTAC molecule can mediate the degradation of multiple copies of the target protein [2]. This represents a significant advantage over traditional occupancy-based inhibitors. The following diagram illustrates the PROTAC mechanism of action and the critical role of the linker.



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**Diagram 1:** The catalytic mechanism of PROTAC-induced protein degradation, highlighting the linker's central role.

## Experimental Protocol: Conjugation of **HO-PEG5-CH<sub>2</sub>COOH**

This protocol details the conjugation of **HO-PEG5-CH<sub>2</sub>COOH** with an E3 ligase-recruiting ligand, specifically a primary amine derivative (e.g., Pomalidomide-C7-NH<sub>2</sub>), adapted from methods used for similar PEG linker conjugations [6].

### Materials and Equipment

- **Chemical Reagents:**
  - **HO-PEG5-CH<sub>2</sub>COOH** (95%+ purity, e.g., Activate Scientific AS104050)
  - E3 Ligand-NH<sub>2</sub> (e.g., Pomalidomide-C7-NH<sub>2</sub>, 1.5 equiv.)
  - Coupling Reagents: EDCI·HCl (1.5 equiv.), NHS (1.5 equiv.), HOBt (1.5 equiv.)
  - Solvents: Anhydrous DMF or Acetonitrile (ACN)/H<sub>2</sub>O mixture (5:2 v/v)
  - Base: 0.1 M NaHCO<sub>3</sub> solution, pH 8.5
- **Lab Equipment:**
  - Round-bottom flask with magnetic stirrer
  - pH meter
  - Ice bath
  - Chromatography system (e.g., AKTA) with DEAE-Sephadex weak anion exchange column
  - Dialysis membrane (MWCO 1000 Da)
  - Lyophilizer
  - Analytical instruments: LC-MS, <sup>1</sup>H NMR (600 MHz)

### Step-by-Step Procedure

- **Reaction Setup:**
  - Dissolve **HO-PEG5-CH<sub>2</sub>COOH** (1.0 equiv., e.g., 100 mg, ~0.34 mmol) in 7 mL of a degassed ACN/H<sub>2</sub>O (5:2, v/v) mixture in a round-bottom flask at room temperature.
  - Cool the reaction vessel in an ice bath for 10 minutes.
- **Coupling Reagent Addition:**
  - To the stirring solution, add the E3 Ligand-NH<sub>2</sub> (1.5 equiv.), followed by EDCI·HCl (1.5 equiv.), NHS (1.5 equiv.), and HOBt (1.5 equiv.).

- Adjust the pH of the reaction mixture to 8.5 using 0.1 M NaHCO<sub>3</sub> solution.
- **Reaction Execution:**
  - Allow the reaction to proceed, stirring at room temperature for 6-12 hours. Monitor reaction completion by TLC or LC-MS.
- **Purification and Isolation:**
  - **Purification:** Dilute the crude mixture with 10 mL of deionized water and load it onto a DEAE-Sephadex column. Elute the product using a linear gradient of NaCl (0.05 M to 1.5 M) in water at a flow rate of 2.0 mL/min. Collect the major UV-active peak (typically eluting around 0.8-1.0 M NaCl).
  - **Dialysis:** Transfer the collected fraction into a dialysis membrane (MWCO 1000 Da) and dialyze against distilled water for 24 hours, changing the water every 8 hours.
  - **Lyophilization:** Freeze the dialyzed solution and lyophilize to obtain the pure conjugate as a white solid.

## Characterization and Analysis

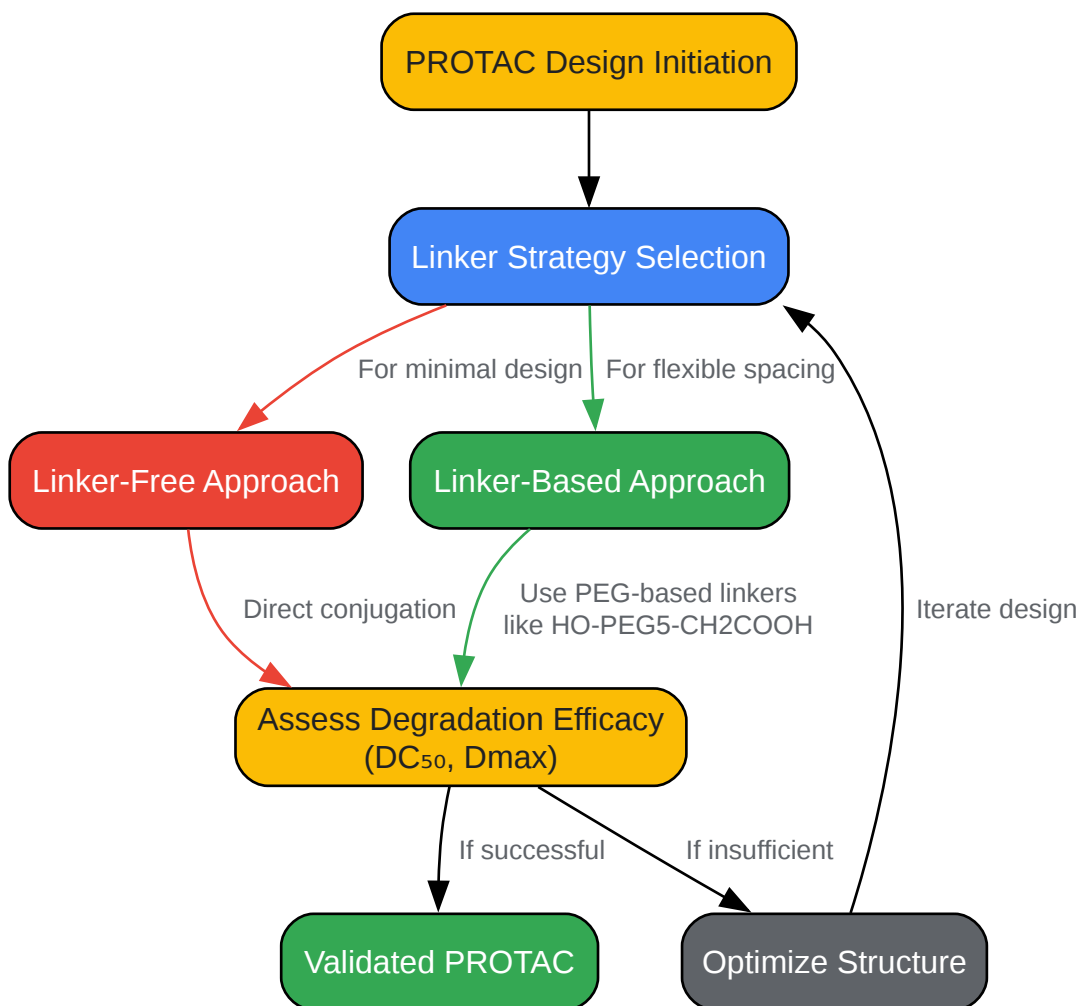
- **Yield Calculation:** Expected yield of 65-80%.
- **Purity Assessment:** Analyze by LC-MS (expected purity >95%).
- **Structural Confirmation:**
  - **LC-MS:** Confirm the identity of the final conjugate by observed molecular ion peak [M+H]<sup>+</sup> or [M+Na]<sup>+</sup>.
  - **<sup>1</sup>H NMR** (600 MHz, D<sub>2</sub>O): Characteristic peaks for the PEG spacer ( $\delta$  ~3.5-3.7 ppm), methylene protons adjacent to the newly formed amide bond ( $\delta$  ~3.3-3.4 ppm), and signature protons from the E3 ligand.

## Linker Design Considerations and Recent Advances

The length and composition of the linker are critical factors influencing PROTAC efficacy. **HO-PEG5-CH<sub>2</sub>COOH** provides a spacer of defined length and high flexibility. Linker optimization has historically been a trial-and-error process, but it is crucial because the linker affects the physicochemical properties and the ability to form a productive ternary complex [3].

A groundbreaking advancement is the emergence of **linker-free PROTACs**. A 2025 study demonstrated that directly coupling an N-degron (e.g., Proline) to an oncoprotein ligand (e.g., Brigatinib analog) without any linker can result in degraders with **superior efficacy** compared to their linker-bearing counterparts [7]. For example, the linker-free Pro-BA exhibited a  $DC_{50}$  (half-maximal degradation concentration) of 74 nM for EML4-ALK, significantly more potent than the PEG-linked version Pro-PEG3-BA ( $DC_{50}$  of 416 nM) [7]. This challenges the conventional requirement for a linker and opens new avenues for designing smaller, more drug-like PROTACs.

The following workflow summarizes the key decision points in the linker selection and PROTAC assembly process.



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**Diagram 2:** A decision workflow for incorporating linker strategies in PROTAC design.

## Troubleshooting and Best Practices

- **Low Conversion Yield:** Ensure reagents are anhydrous, increase equivalents of coupling reagents or E3 ligand-NH<sub>2</sub> slightly (e.g., to 2.0 equiv.), and confirm the pH is maintained at 8.5 throughout the reaction.
- **Impurity in Final Product:** Optimize the gradient of the NaCl elution during ion-exchange chromatography. Consider a second purification step using preparatory HPLC if necessary.
- **Poor Solubility:** The PEG spacer generally confers good aqueous solubility. For problematic compounds, use a co-solvent like DMSO ( $\leq 5\%$ ) in biological assays.
- **Handling and Storage:** Store the linker and final PROTAC conjugates at  $-20^{\circ}\text{C}$  or lower, desiccated, and under an inert atmosphere for long-term stability.

## Conclusion

**HO-PEG5-CH<sub>2</sub>COOH** remains a versatile and widely used linker for the synthesis of PROTACs, offering a favorable balance of flexibility, hydrophilicity, and synthetic accessibility. The provided protocol enables researchers to reliably conjugate this linker to E3 ligase ligands, forming critical building blocks for PROTAC assembly. As the field evolves, the exploration of both traditional linker-based approaches and innovative linker-free designs will be essential for developing the next generation of targeted protein degraders.

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To cite this document: Smolecule. [Comprehensive Application Notes and Protocols for HO-PEG5-CH<sub>2</sub>COOH in PROTAC Synthesis]. Smolecule, [2026]. [Online PDF]. Available at:

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